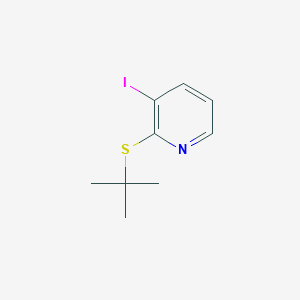

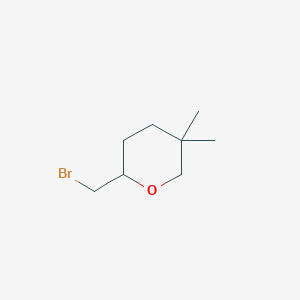

![molecular formula C18H14FN3O3 B1450827 7-hidroxi-6-metoxiquinazolin-4-il [(4-fluoro-2-metil-1H-indol-5-il)oxi] CAS No. 574745-76-9](/img/structure/B1450827.png)

7-hidroxi-6-metoxiquinazolin-4-il [(4-fluoro-2-metil-1H-indol-5-il)oxi]

Descripción general

Descripción

This compound is a crystalline form of 1-((4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquino-lin-7-yloxy)methyl)cyclopropanamine of AL3818 . It has been used in the preparation of anti-cancer agents .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 370.38 . It is a solid at room temperature and should be stored in a dry place, preferably in a freezer, under -20C .Aplicaciones Científicas De Investigación

Estructura molecular y arquitectura supramolecular

Este compuesto ha sido estudiado por su estructura molecular y arquitectura supramolecular . La estructura cristalina de este compuesto se ha reportado por primera vez, revelando que las moléculas están unidas en una estructura en capas bidimensional por interacciones intermoleculares N–H⋅⋅⋅O y O–H⋅⋅⋅N .

Ingeniería de cristales farmacéuticos

La ingeniería de cristales farmacéuticos ha atraído mucha atención en la química de estado sólido y las ciencias farmacéuticas, ya que es el método más efectivo para investigar las propiedades fisicoquímicas de los ingredientes farmacéuticos activos (API), incluida la solubilidad, la biodisponibilidad, la estabilidad, la procesabilidad, etc . Este compuesto ha sido utilizado en este campo de investigación.

Inhibidor de VEGFR-2

Este compuesto se demostró por primera vez como un inhibidor potente y activo de VEGFR-2 in vivo . VEGFR-2 es un receptor clave en la vía VEGF, que juega un papel significativo en la angiogénesis tumoral.

Tratamiento del cáncer de pulmón de células no pequeñas

Se ha encontrado que el compuesto inhibe el crecimiento tumoral en el cáncer de pulmón de células no pequeñas . Esto sugiere posibles aplicaciones en el tratamiento de este tipo de cáncer.

Tratamiento de la degeneración macular relacionada con la edad neovascular

La investigación sobre este compuesto sigue activa para posibles aplicaciones en otras áreas, como la degeneración macular relacionada con la edad neovascular . Esta es una condición que afecta la parte del ojo que proporciona una visión central nítida.

Tratamiento de los sarcomas de tejidos blandos

El compuesto también se está investigando para posibles aplicaciones en el tratamiento de los sarcomas de tejidos blandos . Estos son un grupo de cánceres que comienzan en los tejidos que sostienen y conectan el cuerpo, incluidos los músculos, la grasa, los vasos sanguíneos, los nervios, los tendones y el revestimiento de las articulaciones.

Profármaco de un inhibidor dual de la quinasa VEGFR-2 y FGFR-1

Este compuesto es un profármaco de un inhibidor dual del receptor del factor de crecimiento endotelial vascular-2 y del receptor del factor de crecimiento de fibroblastos-1 quinasa . Esto sugiere posibles aplicaciones en el tratamiento de enfermedades donde estos receptores juegan un papel clave.

Ensayos clínicos de fase II

El compuesto, también conocido como brivanib alaninate/BMS-582664, fue seleccionado como candidato de desarrollo y actualmente se encuentra en ensayos clínicos de fase II . Esto indica que el compuesto ha mostrado promesa en estudios de etapa temprana y ahora se está probando su efectividad, efectos secundarios y seguridad en un grupo más grande de personas.

Safety and Hazards

Mecanismo De Acción

Target of Action

The compound, 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol, primarily targets multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptors (PDGFR), and c-kit . These receptors play crucial roles in cell proliferation, cell growth, cell migration, cell differentiation, and apoptosis .

Mode of Action

The compound interacts with its targets by inhibiting their activity. This inhibition disrupts the signaling pathways mediated by these receptors, leading to a decrease in cell proliferation and angiogenesis .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting VEGFR, FGFR, PDGFR, and c-kit, it disrupts the signaling pathways that these receptors mediate. This disruption can lead to decreased cell proliferation, cell growth, and angiogenesis, which are critical processes for tumor growth and metastasis .

Pharmacokinetics

The compound is orally administered, suggesting that it has good bioavailability

Result of Action

The inhibition of the targeted receptors by 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol leads to a decrease in cell proliferation and angiogenesis. This can result in the slowing or stopping of tumor growth and the prevention of metastasis .

Análisis Bioquímico

Biochemical Properties

4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling pathways. The compound binds to the active site of these enzymes, thereby preventing substrate binding and subsequent phosphorylation events. This inhibition can modulate various cellular processes, including cell growth and differentiation .

Cellular Effects

The effects of 4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic pathways and inhibiting survival signals. Additionally, it can affect the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases .

Molecular Mechanism

At the molecular level, 4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases, and inhibits their activity. This binding prevents the phosphorylation of downstream targets, thereby disrupting signaling cascades essential for cell proliferation and survival. Furthermore, the compound can modulate gene expression by interacting with transcription factors and altering their activity .

Propiedades

IUPAC Name |

4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O3/c1-9-5-10-12(22-9)3-4-15(17(10)19)25-18-11-6-16(24-2)14(23)7-13(11)20-8-21-18/h3-8,22-23H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDMWBMVOITFQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437066 | |

| Record name | 4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

574745-76-9 | |

| Record name | 4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1450750.png)

![7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B1450753.png)

![6-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1450761.png)

![5-(4-Tert-butylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1450766.png)

![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid](/img/structure/B1450767.png)